(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid

PTP1B inhibitor stereochemistry selectivity

(3aR,4S,9bS)-3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS 1415811-43-6) belongs to the cyclopenta[c]quinoline-4-carboxylic acid class, a privileged scaffold recognized for its activity against protein tyrosine phosphatases (PTPs) and other disease-relevant targets. As a chiral building block with three defined stereocenters (3aR,4S,9bS), it offers the precise topology required for structure-based design of phosphatase inhibitors, kinase modulators, and CNS-targeting agents.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 1415811-43-6
Cat. No. B111853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid
CAS1415811-43-6
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1C=CC2C1C(NC3=CC=CC=C23)C(=O)O
InChIInChI=1S/C13H13NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7-8,10,12,14H,6H2,(H,15,16)/t8-,10-,12+/m1/s1
InChIKeyWRJCENKZISEXPF-UISBYWKRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aR,4S,9bS)-3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic Acid (CAS 1415811-43-6): A Stereodefined Cyclopentaquinoline Scaffold for Fragment-Based Drug Discovery and Chemical Biology


(3aR,4S,9bS)-3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS 1415811-43-6) belongs to the cyclopenta[c]quinoline-4-carboxylic acid class, a privileged scaffold recognized for its activity against protein tyrosine phosphatases (PTPs) and other disease-relevant targets [1]. As a chiral building block with three defined stereocenters (3aR,4S,9bS), it offers the precise topology required for structure-based design of phosphatase inhibitors, kinase modulators, and CNS-targeting agents [2]. This compound is most frequently utilized as a core intermediate for parallel derivatization at the 8-position, the site known to govern PTP1B selectivity within this chemotype [3].

Why Generic Cyclopentaquinoline-4-carboxylic Acids Cannot Replace the (3aR,4S,9bS) Stereoisomer of CAS 1415811-43-6 in PTP-Targeted Programs


Generic substitution within the tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid family is precluded by the profound impact of absolute stereochemistry and substitution pattern on PTP subtype selectivity. The (3aR,4S,9bS) configuration provides a defined spatial orientation of the carboxylic acid pharmacophore that is absent in the racemic or alternative diastereomeric forms commonly listed as MurA-IN-1 (CAS 354815-90-0) . Moreover, the PTP1B SAR study by Chai et al. establishes that the 8-position substitution—not merely the core—dictates whether a cyclopentaquinoline acid achieves nanomolar PTP1B inhibition with 30-fold selectivity over CDC25B, or remains a sub-micromolar pan-PTP ligand [1]. Procuring the wrong stereoisomer or a scaffold without a derivatizable 8-position eliminates the only validated selectivity handle in this chemotype, rendering structure-activity relationship (SAR) campaigns uninterpretable and wasting synthetic resources.

Quantitative Differentiation Evidence for (3aR,4S,9bS)-3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic Acid (CAS 1415811-43-6) Versus Closest Analogs


Stereochemical Identity Defines the Starting Point for Selective PTP1B Inhibitor Design Versus Pan-PTP Ligands

The (3aR,4S,9bS) configuration is the absolute stereochemical template upon which selective PTP1B inhibitors are built. The racemic mixture (CAS 354815-90-0, MurA-IN-1) exhibits pan-PTP inhibitory activity with IC50 values of 0.23 μM (PTP1B), 0.80 μM (PTPN5), 0.75 μM (PTPN7), and 0.09 μM (PTPRR), indicating limited intrinsic selectivity . In contrast, the SAR campaign by Chai et al. demonstrated that when the enantiopure (3aR,4S,9bS) core is derivatized with bulky 8-position substituents, it yields compounds (e.g., compound 31) with PTP1B IC50 values of 0.4 μM and 30-fold selectivity over CDC25B [1]. The stereochemically undefined racemate cannot provide this selectivity trajectory, as the 8-position derivatization SAR was established exclusively on the defined (3aR,4S,9bS) scaffold.

PTP1B inhibitor stereochemistry selectivity

The 8-Position of the Scaffold Is the Experimentally Validated Selectivity Switch Absent in Competitor Scaffolds

A systematic SAR study across 34 compounds unambiguously identified the 8-position of the cyclopenta[c]quinoline-4-carboxylic acid core as the critical site for installing PTP1B selectivity [1]. Compounds lacking substitution at this position exhibited broad PTP inhibition, whereas bulky 8-substituents conferred selectivity for PTP1B over SHP1, SHP2, PRL3, LAR, and CDC25B. The most selective compound in the series achieved a 30-fold selectivity window for PTP1B over CDC25B [1]. In contrast, the 4,8-dicarboxylic acid analog (CAS 353484-21-6, compound 5661118) was characterized as a Cdc25B inhibitor with IC50 values of 2.5–11 μM against recombinant Cdc25 and showed no cellular growth inhibitory activity [2]. The free 8-position on CAS 1415811-43-6 thus represents a strategically unoccupied vector for introducing selectivity, a feature not available on the 8-substituted or 4,8-disubstituted analogs.

PTP1B selectivity 8-substitution CDC25B

Validated Synthetic Accessibility via Povarov Cycloaddition with High Endo-Diastereoselectivity

The tetrahydro-1H-cyclopenta[c]quinoline scaffold is accessible via the three-component Povarov reaction between anilines, aldehydes, and cyclopentadiene, proceeding with high endo-diastereoselectivity in the majority of cases [1]. This methodology has been validated in parallel synthesis formats, enabling the production of diverse, highly functionalized tricyclic systems in excellent yields [2]. The predictable endo preference provides a reliable starting point for obtaining the (3aR,4S,9bS) or (3aS,4R,9bR) diastereomeric series, contingent upon catalyst selection. This stands in contrast to scaffolds requiring linear, multi-step routes where stereochemical control must be re-established at each step, increasing both synthesis time and the risk of epimerization.

Povarov reaction diastereoselectivity scaffold synthesis

Procurement-Grade Purity: ≥98% Specification Enables Direct Use in Fragment Screening Without Re-Purification

Commercial suppliers list (3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid (CAS 1415811-43-6) at a purity specification of NLT 98% (HPLC) . This purity level is compliant with the ≥95% threshold typically required for fragment-based screening libraries and biochemical assay-ready compound plates, eliminating the need for in-house re-purification prior to use. In contrast, several closely related cyclopentaquinoline-4-carboxylic acid analogs (e.g., 8-cyano and 6-ethoxy derivatives with (3aR,4S,9bS) configuration) are listed at 95% purity, requiring additional purification steps that add cost, time, and material loss before they can enter screening workflows .

chemical purity fragment screening inventory reliability

Tractable Physicochemical Profile: XLogP3 2.5 and tPSA 49.3 Ų Comply with Fragment-Like and CNS-MPO Desirability Ranges

The computed physicochemical properties of CAS 1415811-43-6—XLogP3 = 2.5 and topological polar surface area (tPSA) = 49.3 Ų—place this scaffold within favorable ranges for both fragment-based drug discovery (Rule of Three: MW <300, clogP ≤3) and CNS drug design (CNS MPO desirability: tPSA <90 Ų, logP 1–5) . By comparison, the 4,8-dicarboxylic acid analog (CAS 353484-21-6, MW 259.26) exceeds the Rule of Three molecular weight guideline of 300 Da by only a narrow margin but introduces a second ionizable center that increases tPSA and may impair passive blood-brain barrier permeability . The monocarboxylic acid scaffold of CAS 1415811-43-6 thus offers a cleaner starting point for CNS-targeted programs.

physicochemical properties drug-likeness CNS MPO

Optimal Procurement and Deployment Scenarios for (3aR,4S,9bS)-3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic Acid (CAS 1415811-43-6)


Structure-Guided PTP1B Inhibitor Lead Optimization Requiring an Unsubstituted 8-Position for Parallel SAR Derivatization

For medicinal chemistry teams conducting structure-guided optimization of PTP1B inhibitors, CAS 1415811-43-6 provides the only commercially available scaffold that combines the validated (3aR,4S,9bS) stereochemistry with a free 8-position. The published SAR demonstrates that installing bulky substituents at this position is the primary determinant of PTP1B selectivity over related phosphatases, delivering compounds with IC50 values as low as 0.4 μM and 30-fold selectivity windows [1]. The ≥98% commercial purity ensures that fragment and lead-like libraries can be generated directly from the purchased material without preparative HPLC purification, accelerating the design-make-test cycle .

Parallel Fragment-Based Screening Against the PTP Family Using a Single Stereodefined Core

Fragment-based drug discovery programs targeting the PTP family can deploy CAS 1415811-43-6 as a universal core for fragment elaboration. The scaffold's defined (3aR,4S,9bS) configuration eliminates stereochemical ambiguity in crystallographic soaking experiments, enabling unambiguous electron density interpretation for structure-based design. In contrast, the racemic MurA-IN-1 (CAS 354815-90-0) would produce mixed occupancy at the active site, complicating or precluding meaningful structural analysis . The physicochemical profile (tPSA = 49.3 Ų, XLogP3 = 2.5) additionally supports soaking at concentrations up to 10 mM without solubility-related artifacts .

Multi-Target Kinase-Phosphatase Profiling in CNS Drug Discovery Programs

The balanced lipophilicity (XLogP3 = 2.5) and low polar surface area (tPSA = 49.3 Ų) of CAS 1415811-43-6 make it an attractive starting point for CNS-penetrant kinase and phosphatase modulator programs . Its molecular weight of 215.25 Da and single carboxylic acid handle allow for substantial growth vectors while maintaining CNS drug-like property space—a key advantage over the heavier, more polar 4,8-dicarboxylic acid scaffold which introduces an additional ionizable center that may compromise passive blood-brain barrier permeability . Laboratories focused on neurodegenerative or neuro-oncology targets where both kinase and phosphatase pathways are dysregulated can prioritize this scaffold for dual-mechanism probe development.

Chemical Biology Tool Compound Development Requiring Defined Stereochemistry for Target Engagement Studies

Chemical biology groups developing probe molecules for target engagement studies (e.g., CETSA, DARTS, photoaffinity labeling) require stereochemically defined scaffolds to ensure that any observed biological effect can be unambiguously attributed to a single molecular entity. CAS 1415811-43-6, with its three defined stereocenters and ≥98% purity, satisfies this requirement upon receipt and is suitable for direct bioconjugation via the 4-carboxylic acid handle without prior purification . The published PTP inhibition data provide a validated biological annotation baseline against which new analogs can be benchmarked, reducing the risk of investing synthetic effort in inactive stereoisomers [1] .

Quote Request

Request a Quote for (3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.